molecular formula C14H10ClFO3 B15381412 2-(Benzyloxy)-4-chloro-3-fluorobenzoic acid

2-(Benzyloxy)-4-chloro-3-fluorobenzoic acid

Cat. No.: B15381412
M. Wt: 280.68 g/mol
InChI Key: YSGKSRDAVCWPNZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chloro-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C14H10ClFO3 and its molecular weight is 280.68 g/mol. The purity is usually 95%.
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Biological Activity

2-(Benzyloxy)-4-chloro-3-fluorobenzoic acid is an organic compound with significant potential in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure, characterized by a benzyloxy group and halogen substituents, suggests a range of biological activities. This article explores the compound's biological activity, synthesizing existing research findings, and providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClFO3C_{14}H_{11}ClFO_3, with a molecular weight of approximately 280.68 g/mol. The presence of chlorine and fluorine atoms enhances its chemical reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and esterifications.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, compounds with similar structures have demonstrated notable pharmacological properties, including:

  • Anti-inflammatory Activity : Compounds with benzoic acid derivatives often exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : The presence of halogen atoms typically enhances the antimicrobial activity of organic compounds, suggesting potential effectiveness against various pathogens.
  • Anticancer Effects : Similar compounds have shown promise in cancer research, indicating that this compound may also possess anticancer properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the arrangement of functional groups significantly influences the biological activity of benzoic acid derivatives. For example, the presence of halogens like fluorine and chlorine can improve lipophilicity and alter receptor interactions, which are crucial for enhancing biological efficacy .

Case Studies

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Esterification Reactions : Utilizing carboxylic acid derivatives to form esters with alcohols.
  • Nucleophilic Substitution : Employing chlorinated precursors to introduce the benzyloxy group under basic conditions.

These synthetic routes require careful optimization to enhance yield and purity .

Comparative Analysis

To better understand the potential applications of this compound, a comparison with similar compounds can provide insights into its unique properties:

Compound NameCAS NumberKey Features
4-(Benzyloxy)-3-fluorobenzoic acid152552-64-2Similar structure but different functional group placement
4-(Benzyloxy)-3-chloro-2-fluorobenzoic acid2918925-77-4Contains similar functional groups with varying halogen placement
4-Chloro-3-fluorobenzoic acidNot specifiedLacks the benzyloxy substituent for baseline comparison

Properties

Molecular Formula

C14H10ClFO3

Molecular Weight

280.68 g/mol

IUPAC Name

4-chloro-3-fluoro-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H10ClFO3/c15-11-7-6-10(14(17)18)13(12(11)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)

InChI Key

YSGKSRDAVCWPNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Cl)C(=O)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.